N'-[(3Z)-7-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide
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Overview
Description
N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves the condensation of 7-bromo-2-oxoindoline-3-carbaldehyde with 2-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole derivatives with potential biological activities.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N’-[(3Z)-7-BROMO-1,5-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE: Similar in structure but with different substituents, leading to variations in biological activity.
N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE: Another related compound with potential biological applications.
Uniqueness
N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications .
Properties
Molecular Formula |
C16H12BrN3O3 |
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Molecular Weight |
374.19 g/mol |
IUPAC Name |
N-[(7-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O3/c1-23-12-8-3-2-5-9(12)15(21)20-19-14-10-6-4-7-11(17)13(10)18-16(14)22/h2-8,18,22H,1H3 |
InChI Key |
DZTAGONZXSZEHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=CC=C3Br)O |
Origin of Product |
United States |
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